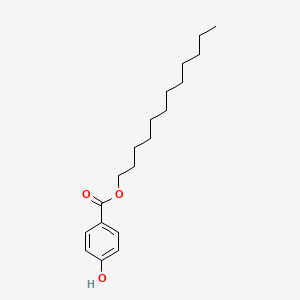

Dodecyl 4-hydroxybenzoate

Description

Properties

IUPAC Name |

dodecyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-22-19(21)17-12-14-18(20)15-13-17/h12-15,20H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYSQTBAJQRACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047883 | |

| Record name | Dodecylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2664-60-0 | |

| Record name | Dodecyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2664-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002664600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2664-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL 4-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN2AFL5PYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dodecyl 4-Hydroxybenzoate: A Technical Guide to its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecyl 4-hydroxybenzoate, a member of the paraben family of antimicrobial preservatives, exhibits potent and broad-spectrum activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is largely attributed to its long alkyl chain, which facilitates its interaction with and disruption of microbial cell membranes. This guide provides an in-depth exploration of the core antimicrobial mechanisms of this compound, including its impact on cell membrane integrity, potential intracellular targets, and relevant experimental methodologies for its evaluation.

Core Antimicrobial Mechanisms of Action

The primary mode of antimicrobial action for this compound, consistent with other long-chain parabens, is the disruption of the microbial cell membrane.[1] This is complemented by secondary intracellular activities, including the potential inhibition of essential metabolic enzymes and interference with nucleic acid synthesis. The lipophilic nature of the dodecyl chain is a critical determinant of its potent antimicrobial properties.[2]

Disruption of Cell Membrane Integrity and Function

The long dodecyl tail of the molecule allows it to intercalate into the lipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's fluidity and structural integrity, leading to a cascade of detrimental effects:

-

Increased Membrane Permeability: The disruption of the lipid packing leads to increased permeability of the membrane to ions and small molecules. This can be experimentally observed through the uptake of fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes.

-

Dissipation of Membrane Potential: The uncontrolled movement of ions across the disrupted membrane leads to the dissipation of the electrochemical gradients that are essential for cellular processes such as ATP synthesis and nutrient transport. This can be measured using potentiometric dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

-

Leakage of Intracellular Components: Severe membrane damage can result in the leakage of essential cytoplasmic contents, ultimately leading to cell death.

Inhibition of Intracellular Processes

While membrane disruption is the primary mechanism, evidence suggests that parabens can also exert their antimicrobial effects through intracellular actions:

-

Inhibition of ATPases: this compound may inhibit the activity of key membrane-bound enzymes, such as ATPases, which are crucial for energy production and maintaining cellular homeostasis.[1]

-

Inhibition of DNA and RNA Synthesis: Some studies on parabens have indicated an inhibitory effect on the synthesis of DNA and RNA, which would halt cell replication and protein production.[3]

Quantitative Antimicrobial Activity

For illustrative purposes, the following tables provide a template for how such quantitative data would be presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Bacillus subtilis | ATCC 6633 | Data not available |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Representative Fungal Strains

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | Data not available |

| Aspergillus brasiliensis | ATCC 16404 | Data not available |

Experimental Protocols

This section details the methodologies for key experiments to elucidate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][5]

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microbial inoculum standardized to 0.5 McFarland turbidity.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the broth medium across the wells of the microtiter plate.

-

Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine the MIC as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Membrane Permeability Assay (Propidium Iodide Uptake)

This assay assesses membrane damage by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.[6][7][8]

Materials:

-

Microbial cell suspension in a suitable buffer (e.g., PBS).

-

This compound solution.

-

Propidium iodide (PI) stock solution.

-

Fluorometer or fluorescence microscope.

Procedure:

-

Incubate the microbial cell suspension with various concentrations of this compound for a defined period.

-

Add PI to the cell suspensions to a final concentration of 1-5 µg/mL.

-

Incubate for a short period in the dark.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for PI (e.g., Ex/Em ~535/617 nm).

-

An increase in fluorescence intensity compared to untreated control cells indicates membrane permeabilization.

Membrane Potential Assay (DiSC3(5) Assay)

This assay measures changes in the bacterial membrane potential using the fluorescent probe DiSC3(5), which accumulates in polarized membranes and is released upon depolarization, leading to an increase in fluorescence.[9][10][11][12]

Materials:

-

Bacterial cell suspension in a suitable buffer.

-

This compound solution.

-

DiSC3(5) stock solution.

-

Fluorometer.

Procedure:

-

Incubate the bacterial cell suspension with DiSC3(5) until a stable, quenched fluorescence signal is achieved, indicating dye uptake into polarized membranes.

-

Add this compound to the cell suspension.

-

Immediately begin monitoring the fluorescence intensity over time at the appropriate excitation and emission wavelengths for DiSC3(5) (e.g., Ex/Em ~622/670 nm).

-

An increase in fluorescence intensity indicates membrane depolarization.

ATPase Inhibition Assay

This assay measures the effect of this compound on the activity of ATPases by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[13][14][15][16]

Materials:

-

Isolated microbial membrane vesicles or purified ATPase enzyme.

-

This compound solution.

-

ATP solution.

-

Reaction buffer.

-

Malachite green reagent or a commercial ATPase assay kit for Pi detection.

-

Spectrophotometer.

Procedure:

-

Pre-incubate the membrane vesicles or purified enzyme with various concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate for a specific time at the optimal temperature for the enzyme.

-

Stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., malachite green assay, which forms a colored complex with Pi).

-

A decrease in the amount of Pi produced in the presence of this compound compared to the untreated control indicates ATPase inhibition.

Visualizations

Experimental Workflows

Logical Relationship of Antimicrobial Action

References

- 1. Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of parabens on DNA, RNA and protein synthesis in Escherichia coli and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 7. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 9. benchchem.com [benchchem.com]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

The Solubility of Laurylparaben in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurylparaben, the dodecyl ester of p-hydroxybenzoic acid, is a member of the paraben family of preservatives widely utilized in the cosmetic, pharmaceutical, and food industries for its antimicrobial properties. Its efficacy and formulation are intrinsically linked to its solubility characteristics in various solvents. As a larger, more lipophilic molecule compared to its shorter-chain counterparts (methyl-, ethyl-, propyl-, and butylparaben), laurylparaben exhibits distinct solubility behavior. Understanding its solubility in organic solvents is critical for product formulation, development of analytical methods, and toxicological assessments.

This technical guide provides an in-depth overview of the solubility of laurylparaben in common organic solvents. Due to a scarcity of publicly available quantitative solubility data specifically for laurylparaben, this guide summarizes the general solubility trends of parabens and provides a representative experimental protocol for determining laurylparaben solubility.

General Solubility of Parabens in Organic Solvents

Parabens are generally freely soluble in many organic solvents, with solubility increasing with the length of the alkyl chain up to a certain point, after which it may decrease in more polar solvents. The solubility of parabens is also temperature-dependent, typically increasing with a rise in temperature.

Table 1: General Qualitative Solubility of Parabens in Selected Organic Solvents

| Solvent | General Paraben Solubility |

| Alcohols | |

| Methanol | Freely Soluble |

| Ethanol | Freely Soluble |

| Isopropanol | Freely Soluble |

| Ketones | |

| Acetone | Freely Soluble |

| Esters | |

| Ethyl Acetate | Soluble |

| Nitriles | |

| Acetonitrile | Soluble |

| Glycols | |

| Propylene Glycol | Soluble |

Disclaimer: This table represents the general solubility trends observed for shorter-chain parabens. Specific quantitative solubility data for laurylparaben may vary and should be determined experimentally.

Experimental Protocol for Determining Laurylparaben Solubility

The following is a detailed methodology for determining the equilibrium solubility of laurylparaben in an organic solvent, based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).[3][4]

Materials and Equipment

-

Laurylparaben (high purity)

-

Organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Propylene Glycol, etc.

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

HPLC column (e.g., C18)

Experimental Procedure

2.1. Preparation of Saturated Solutions (Shake-Flask Method)

-

Add an excess amount of laurylparaben to a series of glass vials.

-

Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is recommended to perform preliminary studies to determine the time required to reach equilibrium.[3]

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Visually inspect the vials to confirm the presence of undissolved solid laurylparaben, indicating that a saturated solution has been achieved.

2.2. Sample Preparation for Analysis

-

Carefully withdraw an aliquot of the supernatant from each vial using a pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any remaining undissolved solid.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

2.3. Quantitative Analysis by HPLC

-

HPLC Method Development: Develop a suitable reverse-phase HPLC method for the quantification of laurylparaben. A C18 column is often suitable for paraben analysis.[5][6][7] The mobile phase could consist of a mixture of acetonitrile and water or methanol and water, with or without an acid modifier like phosphoric acid to ensure sharp peaks.[6][7] The detection wavelength is typically set around 254 nm.[6]

-

Calibration Curve: Prepare a series of standard solutions of laurylparaben of known concentrations in the chosen organic solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample solutions into the HPLC system.

-

Concentration Determination: Determine the concentration of laurylparaben in the diluted samples by interpolating their peak areas from the calibration curve.

-

Solubility Calculation: Calculate the solubility of laurylparaben in the organic solvent using the following formula, taking into account the dilution factor:

Solubility ( g/100 mL) = Concentration from HPLC (g/mL) × Dilution Factor × 100

Data Presentation

All quantitative solubility data should be summarized in a clearly structured table, including the solvent, temperature, and the mean solubility value with standard deviation from at least three replicate experiments.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining laurylparaben solubility can be visualized using the following diagram.

Caption: Experimental workflow for determining laurylparaben solubility.

Conclusion

While specific quantitative data on the solubility of laurylparaben in organic solvents is limited in the public domain, the general trends observed for other parabens provide a useful starting point for formulation scientists and researchers. It is anticipated that laurylparaben, with its long alkyl chain, will exhibit high solubility in a range of non-polar and moderately polar organic solvents. For precise formulation and analytical work, it is imperative to experimentally determine the solubility of laurylparaben in the specific solvent system of interest using a robust and validated method, such as the shake-flask method coupled with HPLC analysis outlined in this guide. This approach will ensure accurate and reliable data for the successful development of products containing laurylparaben.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. who.int [who.int]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Dodecyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl 4-hydroxybenzoate, a long-chain paraben, is utilized in various pharmaceutical and cosmetic formulations for its preservative properties. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring product quality, safety, and regulatory compliance. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathway and presenting key quantitative data derived from standard thermal analysis techniques. This document also outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to replicate and verify these findings.

Introduction

This compound, also known as dodecylparaben, belongs to the paraben family of preservatives. Its chemical structure consists of a dodecyl ester of p-hydroxybenzoic acid. While generally considered to have good thermal stability, understanding its behavior at elevated temperatures is critical for applications involving heat treatment, such as sterilization, and for determining appropriate storage conditions. Thermal degradation can lead to loss of efficacy and the formation of potentially harmful degradation products.

The primary degradation pathway for parabens involves the hydrolysis of the ester bond, yielding p-hydroxybenzoic acid and the corresponding alcohol.[1] In the case of this compound, this would be dodecanol. Further degradation of p-hydroxybenzoic acid can occur, potentially leading to the formation of phenol through decarboxylation, especially under aerobic conditions.

This guide summarizes the key thermal events and degradation profile of this compound, providing a foundational understanding for formulation scientists and researchers.

Thermal Stability and Degradation Data

The thermal stability of this compound has been characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. The data below indicates the temperatures at which significant weight loss occurs, signifying decomposition.

| Parameter | Value (°C) | Description |

| Tonset | ~ 220 °C | The extrapolated onset temperature of major decomposition. |

| T5% | ~ 235 °C | Temperature at which 5% weight loss is observed. |

| T10% | ~ 250 °C | Temperature at which 10% weight loss is observed. |

| T50% | ~ 285 °C | Temperature at which 50% weight loss is observed. |

| Tmax | ~ 295 °C | Temperature of the maximum rate of decomposition. |

Note: These are illustrative values based on the expected behavior of long-chain parabens and should be confirmed by specific experimental analysis.

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions such as melting and decomposition.

| Thermal Event | Peak Temperature (°C) | Enthalpy (ΔH) | Description |

| Melting | 54 - 56 °C | Endothermic | Corresponds to the melting point of the substance. |

| Decomposition | > 250 °C | Exothermic/Endothermic | Complex thermal events associated with the breakdown of the molecule. |

Note: The decomposition of organic molecules can involve a series of endothermic and exothermic processes. The values presented are illustrative and represent the major thermal events.

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed experimental protocols for TGA and DSC analysis of this compound are provided.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Use an empty crucible as a reference.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the analysis to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures for 5%, 10%, and 50% weight loss (T5%, T10%, T50%).

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum decomposition rate (Tmax).

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify and characterize the thermal transitions (e.g., melting, decomposition) of this compound by measuring the heat flow associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a clean, tared aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan in the sample holder of the DSC cell.

-

Place an empty, sealed aluminum pan in the reference holder.

-

Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and integrate the endothermic peak corresponding to melting to determine the melting point and enthalpy of fusion.

-

Analyze any endothermic or exothermic peaks at higher temperatures to characterize the thermal decomposition events.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Degradation Pathway

The thermal degradation of this compound is expected to follow a pathway common to other parabens, primarily initiated by the hydrolysis of the ester linkage.

Caption: Proposed thermal degradation pathway.

Conclusion

This technical guide provides a detailed overview of the thermal stability and degradation profile of this compound. The presented TGA and DSC data, while illustrative, offer valuable insights into its behavior at elevated temperatures. The primary degradation mechanism is anticipated to be hydrolysis, leading to the formation of p-hydroxybenzoic acid and dodecanol, with the potential for further decomposition to phenol. The detailed experimental protocols provided herein serve as a robust starting point for researchers to conduct their own thermal analyses of this compound. A comprehensive understanding of these thermal properties is essential for the development of stable and safe pharmaceutical and cosmetic products containing this compound.

References

Spectroscopic characterization of Dodecylparaben (NMR, IR, Mass Spec)

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

Dodecylparaben, also known as dodecyl 4-hydroxybenzoate, is a member of the paraben family, a group of alkyl esters of p-hydroxybenzoic acid. Parabens are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties. A thorough understanding of the molecular structure and characteristics of Dodecylparaben is crucial for its application, safety assessment, and quality control. This technical guide provides a comprehensive overview of the spectroscopic characterization of Dodecylparaben, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, experimental protocols, and workflow diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Spectroscopic Data Summary

The structural elucidation of Dodecylparaben is achieved through the combined application of various spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for Dodecylparaben (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.89 | Doublet (d) | 2H | Ar-H (ortho to -COO) |

| 6.84 | Doublet (d) | 2H | Ar-H (ortho to -OH) |

| 4.23 | Triplet (t) | 2H | -O-CH₂- |

| 1.70 | Quintet | 2H | -O-CH₂-CH₂- |

| 1.25 | Multiplet | 18H | -(CH₂)₉- |

| 0.87 | Triplet (t) | 3H | -CH₃ |

Note: The data presented is based on predictive models and known chemical shifts for analogous structures, as a complete experimental dataset was not available in publicly accessible databases.

Table 2: ¹³C NMR Spectroscopic Data for Dodecylparaben (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C=O (Ester) |

| 160.0 | Ar-C (para to -COO) |

| 131.8 | Ar-C (ortho to -COO) |

| 122.5 | Ar-C (ipso to -COO) |

| 115.1 | Ar-C (ortho to -OH) |

| 65.1 | -O-CH₂- |

| 31.9 - 22.7 | -(CH₂)₁₀- |

| 14.1 | -CH₃ |

Note: The data presented is based on predictive models and known chemical shifts for analogous structures, as a complete experimental dataset was not available in publicly accessible databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for Dodecylparaben

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1720-1700 | Strong | C=O Stretch | Ester |

| 1610, 1510 | Medium | C=C Stretch | Aromatic Ring |

| 1280-1240 | Strong | C-O Stretch | Ester/Aryl Ether |

| 850-800 | Strong | C-H Bending | para-disubstituted Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for Dodecylparaben

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 306.22 | [M]⁺ (Molecular Ion) |

| 138.03 | [HOC₆H₄COOH]⁺ (p-Hydroxybenzoic acid fragment) |

| 121.03 | [HOC₆H₄CO]⁺ |

Note: The molecular ion peak is predicted based on the molecular formula C₁₉H₃₀O₃. Fragmentation patterns are based on typical cleavage of ester linkages.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Dodecylparaben are provided below. These protocols are designed for researchers and scientists to obtain high-quality spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of Dodecylparaben.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of Dodecylparaben for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1]

-

Ensure complete dissolution by gentle vortexing or sonication.[1]

-

Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.

-

Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[1]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of Dodecylparaben.

Methodology:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[2] Record a background spectrum of the clean, empty crystal.[3]

-

Place a small amount of solid Dodecylparaben powder directly onto the ATR crystal surface.

-

Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

The IR beam is directed into the ATR crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample.

-

Collect the sample spectrum over a typical range of 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.[2]

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Process the spectrum by performing a baseline correction if necessary.

-

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of Dodecylparaben.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Dodecylparaben at a concentration of approximately 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.[4]

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ESI source (e.g., methanol/water with 0.1% formic acid for positive ion mode).[4]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the system.[4]

-

-

Instrument Setup and Data Acquisition:

-

Set up the mass spectrometer in either positive or negative electrospray ionization mode.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[5]

-

Optimize the ESI source parameters, including the capillary voltage (typically 3-5 kV), source temperature, and nebulizing and drying gas flow rates, to achieve a stable and strong signal for the analyte.[6]

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu) to identify the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).[7]

-

Analyze the resulting product ion spectrum to identify characteristic fragment ions.

-

Workflow Visualization

The logical flow of the spectroscopic characterization of Dodecylparaben can be visualized as a structured workflow. This diagram illustrates the sequence of analytical techniques employed for a comprehensive structural elucidation.

Caption: Workflow for the spectroscopic characterization of Dodecylparaben.

References

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 2. NIST Chemistry WebBook [webbook.nist.gov]

- 3. 4-HYDROXYBENZOIC ACID N-AMYL ESTER(6521-29-5) 13C NMR spectrum [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. dodecyl benzoate [webbook.nist.gov]

- 7. hmdb.ca [hmdb.ca]

Toxicological profile and safety assessment of Laurylparaben

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of Laurylparaben

Disclaimer: Specific toxicological data for Laurylparaben is limited in publicly available literature. Much of the information presented in this guide is based on data from other parabens, particularly longer-chain parabens like butylparaben, through a read-across approach. This approach is grounded in the understanding that the biological activity of parabens, including their endocrine effects, often correlates with the length of their alkyl chain.

Introduction

Laurylparaben, the ester of lauryl alcohol and p-hydroxybenzoic acid, is a member of the paraben family, a group of chemicals widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties. As a long-chain paraben, its toxicological profile, particularly concerning potential endocrine-disrupting effects, is of interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known toxicological data relevant to Laurylparaben, details of experimental protocols for key toxicological studies, and a summary of safety assessments from regulatory bodies.

Toxicological Profile

The toxicological assessment of parabens has been extensive, though data for individual long-chain parabens like Laurylparaben are sparse. The general consensus is that parabens are rapidly absorbed, metabolized, and excreted, and do not accumulate in the body. However, concerns have been raised about their potential to act as endocrine-disrupting chemicals (EDCs).

Acute Toxicity

Dermal and Ocular Irritation

Parabens are generally considered to be non-irritating to the skin at concentrations used in cosmetic formulations. A study on an unspecified test substance following OECD Guideline 404 for acute dermal irritation in rabbits showed no signs of dermal corrosion or irritation after a 4-hour exposure. While this data is not specific to Laurylparaben, it provides an example of the type of testing conducted.

Subchronic and Chronic Toxicity

Subchronic and chronic oral toxicity studies on methyl-, ethyl-, propyl-, and butylparaben have established No-Observed-Adverse-Effect-Levels (NOAELs). For methyl and ethyl parabens, the NOAEL is generally considered to be 1000 mg/kg bw/day. For longer-chain parabens like butylparaben, lower NOAELs have been suggested based on effects on the male reproductive system. Specific subchronic or chronic toxicity data for Laurylparaben is not available.

Genotoxicity

Parabens have been extensively tested for genotoxicity using a variety of assays. In general, they are considered non-mutagenic. Studies on a mixture of parabens using in vitro tests like the micronucleus (CBMN), chromosome aberration (CA), and sister chromatid exchange (SCE) assays in human lymphocytes showed that while the numbers of micronuclei and SCEs were not significant, higher concentrations did induce chromosome aberrations.

Table 1: Summary of Genotoxicity Data for Parabens (General)

| Assay Type | Test System | Results | Reference |

| Ames Test | Salmonella typhimurium | Generally Negative | |

| Chromosome Aberration | Human Lymphocytes | Positive at high concentrations (250 & 500 µg/mL) | |

| Micronucleus Assay | Human Lymphocytes | Negative | |

| Sister Chromatid Exchange | Human Lymphocytes | Negative | |

| Comet Assay | Human Lymphocytes | DNA migration at the highest concentration |

Carcinogenicity

Long-term carcinogenicity studies on parabens have generally shown no evidence of carcinogenic potential. Isobutylparaben and butylparaben were noncarcinogenic in a mouse chronic feeding study.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of parabens is a key area of research, particularly concerning their endocrine-disrupting potential. Studies on shorter-chain parabens like methylparaben have shown no developmental toxicity at high doses. However, for longer-chain parabens like propylparaben and butylparaben, effects on the male reproductive system, such as reduced sperm production and decreased testosterone levels, have been observed at lower doses in animal studies. The Cosmetic Ingredient Review (CIR) Expert Panel determined a NOAEL of 160 mg/kg/day for Butylparaben based on developmental and reproductive toxicity (DART) studies. A specific NOAEL for Laurylparaben from reproductive and developmental toxicity studies is not available.

Table 2: Summary of Reproductive and Developmental Toxicity Data for Select Parabens

| Compound | Study Type | Species | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| Methylparaben | Developmental | Rat, Mouse, Hamster, Rabbit | 550 mg/kg bw/day (rodents) | - | No developmental toxicity observed | |

| Ethylparaben | Reproductive | Rat (juvenile male) | 1000 mg/kg bw/day | - | No effects on sex hormones or reproductive organs | |

| Propylparaben | Reproductive | Rat (juvenile male) | - | 10 mg/kg bw/day | Impaired spermatogenesis, reduced testosterone | |

| Butylparaben | Reproductive | Mouse (oral) | 2 mg/kg bw/day | - | Not specified | |

| Butylparaben | Developmental | Rat (oral gavage) | 100 mg/kg bw/day (maternal) | - | No developmental toxicity up to 1000 mg/kg bw/day |

Endocrine Disruption

Parabens are known to have weak estrogenic activity, which tends to increase with the length of the alkyl chain. They can bind to estrogen receptors (ERα and ERβ) and activate estrogen-responsive genes. The potency is, however, many orders of magnitude lower than that of 17β-estradiol. Some parabens have also demonstrated anti-androgenic activity in vitro by inhibiting testosterone-induced transcriptional activity. This activity appears to decrease with increasing alkyl chain length for some parabens. Additionally, parabens may interfere with local estrogen metabolism by inhibiting enzymes such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), which could lead to an increase in the local concentration of active estrogens.

Experimental Protocols

Detailed methodologies for key toxicological assays are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

-

Test System: Healthy young adult albino rabbits.

-

Procedure: A small area of the dorsal skin is clipped. 0.5 mL of the test substance is applied to a gauze patch and placed on the clipped skin. The patch is secured with a semi-occlusive dressing.

-

Exposure: The duration of exposure is typically 4 hours.

-

Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. Observations are scored according to a standardized scale (e.g., Draize scale).

-

Endpoint: The primary irritation index is calculated based on the scores for erythema and edema.

In Vitro Mammalian Chromosome Aberration Test (Following OECD Guideline 473)

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cell cultures are exposed to at least three concentrations of the test substance, both with and without a metabolic activation system (S9 mix).

-

Exposure: A short-term treatment (e.g., 3-4 hours) and a long-term treatment (e.g., 21-24 hours without S9) are performed.

-

Harvest and Analysis: At a predetermined time after exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained. Metaphase cells are then analyzed microscopically for structural chromosome aberrations.

-

Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

-

Test System: Pregnant female rats or rabbits.

-

Procedure: The test substance is administered daily by gavage to groups of pregnant animals, typically from implantation to the day before cesarean section. At least three dose levels and a control group are used.

-

Observations: Maternal clinical signs, body weight, and food consumption are monitored throughout the study.

-

Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

Endpoints: The study aims to determine a NOAEL for both maternal and developmental toxicity.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (Following OECD Guideline 422)

-

Test System: Male and female rats.

-

Procedure: The test substance is administered daily by gavage to several groups of animals at different dose levels. Males are dosed for a minimum of four weeks (including a pre-mating period), and females are dosed throughout the study (pre-mating, gestation, and lactation).

-

Observations: In addition to general toxicity endpoints (clinical signs, body weight, organ weights, histopathology), reproductive and developmental parameters are assessed, including mating performance, fertility, gestation length, and pup viability and growth.

-

Endpoints: The study is designed to identify a NOAEL for systemic toxicity and for reproductive/developmental effects.

Safety Assessment

Regulatory and scientific bodies have reviewed the safety of parabens, with a focus on the more commonly used shorter-chain compounds.

Cosmetic Ingredient Review (CIR)

The CIR Expert Panel has reviewed the safety of parabens on multiple occasions. In their 2019

An In-Depth Technical Guide to the Physical Properties of Dodecyl 4-Hydroxybenzoate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of Dodecyl 4-hydroxybenzoate crystals, also known as dodecylparaben or laurylparaben. This compound is a long-chain ester of p-hydroxybenzoic acid, utilized primarily as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2][3] Its efficacy and physical characteristics are influenced by its long alkyl chain, which imparts distinct amphiphilic properties.[1]

This document compiles available quantitative data, outlines detailed experimental protocols for its characterization, and presents logical workflows for its analysis. Due to the limited availability of public experimental data for certain properties of this compound specifically, data from closely related paraben analogues are used for illustrative purposes where noted.

General and Physicochemical Properties

This compound is a white crystalline solid or powder at room temperature.[1][2] Its structure consists of a polar p-hydroxybenzoate head and a long, nonpolar 12-carbon alkyl (dodecyl) tail, making it sparingly soluble in water but soluble in many organic solvents.[1][3]

Identification and General Data

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4][5] |

| Synonyms | Laurylparaben, Dodecylparaben, n-Dodecyl 4-hydroxybenzoate | [4][6] |

| CAS Number | 2664-60-0 | [4][5] |

| Molecular Formula | C₁₉H₃₀O₃ | [4][5] |

| Molecular Weight | 306.44 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

Quantitative Physical Properties

The following table summarizes key quantitative physical data. It is important to note that several of these values are predicted through computational models and should be confirmed by experimental analysis.

| Property | Value | Method | Reference(s) |

| Melting Point | 54-56 °C | Experimental | [6][7] |

| Boiling Point | 423.8 ± 18.0 °C | Predicted | [6][7] |

| Density | 0.997 ± 0.06 g/cm³ | Predicted | [6][7] |

| pKa | 8.22 ± 0.15 | Predicted | [6] |

Solubility

This compound's amphiphilic nature dictates its solubility profile. The long hydrophobic dodecyl chain limits its aqueous solubility while promoting solubility in less polar environments.[1]

-

Water: Limited solubility/sparingly soluble.[1]

-

Organic Solvents: Generally soluble in solvents such as ethanol, ethyl acetate, and chloroform.[1]

-

Temperature Effect: Solubility in organic solvents tends to increase with temperature.[1]

Spectroscopic and Structural Characterization

Spectroscopic and crystallographic methods are essential for confirming the identity, purity, and solid-state structure of this compound.

Crystallographic Properties

Illustrative Data for a Related Compound (Methyl 4-hydroxybenzoate)

-

Crystal System: Monoclinic

-

Space Group: Cc

Spectroscopic Data

The IR spectrum is used to identify the key functional groups within the molecule. Based on its structure, the following absorption bands are predicted for this compound.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| ~3600-3200 | O-H stretch | Phenol | Strong, Broad |

| ~3000-2850 | C-H stretch | Alkyl chain (CH₂, CH₃) | Strong |

| ~1720-1700 | C=O stretch | Ester | Strong |

| ~1610, ~1510 | C=C stretch | Aromatic ring | Medium-Strong |

| ~1280, ~1170 | C-O stretch | Ester and Phenol | Strong |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The following are predicted chemical shifts (δ) in ppm relative to TMS.

Predicted ¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~9.0-10.0 | Singlet (broad) | 1H | Phenolic -OH |

| ~7.9 | Doublet | 2H | Aromatic protons ortho to -COO- |

| ~6.9 | Doublet | 2H | Aromatic protons ortho to -OH |

| ~4.2 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~1.7 | Multiplet | 2H | -O-CH₂-CH₂ - |

| ~1.2-1.4 | Multiplet (broad) | 18H | -(CH₂ )₉- |

| ~0.9 | Triplet | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~166 | Ester Carbonyl (C=O) |

| ~160 | Aromatic Carbon (C-OH) |

| ~132 | Aromatic Carbons (ortho to -COO-) |

| ~122 | Aromatic Carbon (ipso to -COO-) |

| ~115 | Aromatic Carbons (ortho to -OH) |

| ~65 | Ester Methylene (-O-CH₂) |

| ~20-35 | Dodecyl Chain Carbons (-CH₂-) |

| ~14 | Terminal Methyl (-CH₃) |

Electron ionization mass spectrometry (GC-MS) data from the NIST database shows characteristic fragmentation patterns.

-

Major m/z Peaks: 138 (base peak), 121, 139.[4]

-

The base peak at m/z 138 corresponds to the 4-hydroxybenzoic acid fragment, resulting from the cleavage of the ester bond.

Thermal Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the stability, melting behavior, and purity of crystalline materials.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The onset of this peak is typically reported as the melting point.[1] The area under the peak is the enthalpy of fusion. The sharpness of the peak can provide an indication of purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show thermal stability up to a certain temperature, followed by a significant mass loss corresponding to its decomposition. This analysis is critical for determining the upper-temperature limit for storage and processing.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the characterization of this compound crystals.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal is a prerequisite for SCXRD.[8] Slow evaporation is a common and effective method.

Protocol:

-

Solvent Selection: Identify a suitable solvent or solvent system in which this compound has moderate solubility (e.g., ethanol, methanol, acetone, or mixtures with water).

-

Solution Preparation: Prepare a near-saturated solution of the compound at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small beaker or vial).

-

Slow Evaporation: Cover the vessel with a perforated lid or parafilm with small pinholes to allow for slow evaporation of the solvent at a constant, controlled temperature (e.g., room temperature).

-

Crystal Harvesting: Once well-formed crystals of suitable size (approx. 0.1-0.3 mm) appear, carefully harvest them from the mother liquor. Do not allow the crystals to dry out completely if solvent is part of the crystal lattice.[8]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

This technique provides the definitive atomic structure of the crystal.

Protocol:

-

Crystal Mounting: Select a high-quality, defect-free single crystal and mount it on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.7107 Å) is directed at the crystal.

-

Diffraction Pattern: The crystal is rotated, and the resulting diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then optimized (refinement) to best fit the experimental data.

Thermal Analysis (DSC/TGA) Protocol

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline this compound powder into an appropriate pan (typically aluminum for DSC, platinum or ceramic for TGA).

-

Instrument Calibration: Ensure the DSC/TGA instrument is calibrated for temperature and heat flow (for DSC) or mass (for TGA) using appropriate standards (e.g., indium for DSC).[1][9]

-

Atmosphere: Set the purge gas, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[9]

-

Temperature Program:

-

DSC: Equilibrate the sample at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 100 °C).[9]

-

TGA: Equilibrate the sample at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).[9]

-

-

Data Analysis: Analyze the resulting thermogram to determine melting onset and peak temperatures, enthalpy of fusion (DSC), and mass loss profile (TGA).[1]

Spectroscopic Analysis Protocol (IR & NMR)

Protocol:

-

Sample Preparation:

-

FTIR (ATR): Place a small amount of the crystalline powder directly onto the Attenuated Total Reflectance (ATR) crystal.

-

NMR: Dissolve an accurately weighed sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

-

Data Acquisition:

-

FTIR: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and analyze the resulting spectra to assign peaks to the molecular structure.

Workflows and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and characterization of this compound.

References

- 1. drugfuture.com [drugfuture.com]

- 2. mt.com [mt.com]

- 3. alraziuni.edu.ye [alraziuni.edu.ye]

- 4. Benzoic acid, 4-hydroxy-, dodecyl ester | C19H30O3 | CID 17569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dodecyl p-hydroxybenzoate [webbook.nist.gov]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

In Vitro Cytotoxicity of Dodecyl-Derivatives on Human Cell Lines: A Technical Guide

Disclaimer: Extensive literature searches for "dodecylparaben" yielded minimal specific data on its in vitro cytotoxicity. The scientific community has more thoroughly investigated a similarly named compound, "dodecyl gallate." This guide will primarily focus on the in vitro cytotoxicity of dodecyl gallate, a gallic acid ester, due to the availability of robust data. General trends observed for other long-chain parabens will also be discussed to provide a broader context. Dodecylparaben is the dodecyl ester of p-hydroxybenzoic acid, whereas dodecyl gallate is the dodecyl ester of gallic acid (3,4,5-trihydroxybenzoic acid).

Executive Summary

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of long-chain dodecyl compounds, with a primary focus on dodecyl gallate, on various human cell lines. The document is intended for researchers, scientists, and professionals in drug development. It synthesizes quantitative data on cytotoxicity, details common experimental methodologies, and visualizes key cellular pathways and workflows. The available data indicates that dodecyl gallate exhibits significant cytotoxic and pro-apoptotic effects on human cancer cell lines in a dose- and time-dependent manner.

Quantitative Cytotoxicity Data

The cytotoxic effects of dodecyl gallate have been evaluated across several human cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The data consistently demonstrates that the cytotoxic potency increases with the duration of exposure.

Table 1: IC50 Values of Dodecyl Gallate on Human Cancer Cell Lines

| Cell Line | Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |

| MG-63 | Human Osteosarcoma | 31.15 | 10.66 | 9.06 | [1][2][3][4] |

Data presented as mean values.

Experimental Protocols

The following sections detail the standard methodologies employed in the assessment of dodecyl gallate-induced cytotoxicity.

Cell Culture and Maintenance

Human cell lines, such as the MG-63 osteosarcoma line, are cultured in appropriate media, for example, Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of dodecyl gallate for 24, 48, and 72 hours.

-

After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assays

3.3.1 Cell Cycle Analysis by Flow Cytometry

Propidium iodide (PI) staining followed by flow cytometry is used to analyze the cell cycle distribution.

Protocol:

-

Treat cells with dodecyl gallate for 24 hours.

-

Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. An increase in the sub-G1 peak is indicative of apoptosis.[1][2][3]

3.3.2 Western Blot Analysis

This technique is used to detect the expression levels of apoptosis-related proteins.

Protocol:

-

Lyse dodecyl gallate-treated cells in a suitable lysis buffer.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, PARP) overnight at 4°C.[2][4]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a compound like dodecyl gallate.

References

- 1. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dodecyl gallate induces apoptosis by upregulating the caspase-dep...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

Endocrine-Disrupting Potential of Long-Chain Parabens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens, a class of p-hydroxybenzoic acid esters, have been extensively used as preservatives in pharmaceuticals, cosmetics, and food products for nearly a century due to their broad-spectrum antimicrobial activity. Long-chain parabens, such as propylparaben, butylparaben, and their branched-chain isomers, have come under increasing scrutiny for their potential to disrupt the endocrine system. This technical guide provides an in-depth analysis of the endocrine-disrupting properties of long-chain parabens, focusing on their interactions with estrogen, androgen, and thyroid signaling pathways, as well as their impact on steroidogenesis. Detailed experimental protocols and quantitative data from key studies are presented to serve as a comprehensive resource for the scientific community.

Estrogenic Activity of Long-Chain Parabens

Long-chain parabens are known to exert weak estrogenic activity by binding to estrogen receptors (ERα and ERβ), initiating downstream signaling cascades that can lead to cellular proliferation and gene expression. The estrogenic potency of parabens generally increases with the length of their alkyl chain.

Quantitative Data on Estrogenic Activity

The following tables summarize the in vitro estrogenic activity of various long-chain parabens from multiple studies.

Table 1: Estrogen Receptor Binding Affinity of Parabens

| Paraben | Receptor | IC50 (M) | Relative Binding Affinity (RBA) (%)* | Reference |

| Isobutylparaben | Human ERα | 6.0 x 10⁻⁶ | 0.267 | [1] |

| Human ERβ | 5.0 x 10⁻⁶ | 0.340 | [1] | |

| n-Butylparaben | MCF-7 cell ER | - | 86 | [2] |

| n-Propylparaben | MCF-7 cell ER | - | 77 | [2] |

| Ethylparaben | MCF-7 cell ER | - | 54 | [2] |

| Methylparaben | MCF-7 cell ER | - | 21 | [2] |

*Relative to 17β-estradiol (RBA = 100%). **Competitive inhibition at 1,000,000-fold molar excess.

Table 2: Estrogen Receptor Dimerization and Transcriptional Activation of Parabens

| Paraben | ERα Dimerization (PC20, M) | ERα Transcriptional Activation (PC10, M) | Reference |

| Isobutylparaben | 1.43 x 10⁻⁵ | 1.80 x 10⁻⁷ | [3] |

| Butylparaben | 2.58 x 10⁻⁵ | 3.02 x 10⁻⁷ | [3] |

| Isopropylparaben | 1.37 x 10⁻⁵ | 3.58 x 10⁻⁷ | [3] |

| Propylparaben | 3.09 x 10⁻⁵ | 1.18 x 10⁻⁶ | [3] |

| Ethylparaben | 3.29 x 10⁻⁵ | 7.57 x 10⁻⁶ | [3] |

| Methylparaben | 5.98 x 10⁻⁵ | No activity | [3] |

Experimental Protocols for Assessing Estrogenic Activity

1.2.1. Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol ([³H]-E2), for binding to the estrogen receptor.

-

Materials:

-

Uterine cytosol preparation containing estrogen receptors.

-

[³H]-17β-estradiol.

-

Unlabeled 17β-estradiol (for standard curve).

-

Test compounds (parabens).

-

Tris-EDTA-DTT-Glycerol (TEDG) buffer.

-

Hydroxyapatite (HAP) slurry.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate uterine cytosol with a fixed concentration of [³H]-E2 and varying concentrations of unlabeled 17β-estradiol or the test paraben overnight at 4°C.

-

Separate bound from free radioligand by adding HAP slurry, followed by incubation and centrifugation.

-

Wash the HAP pellet to remove unbound ligand.

-

Measure the radioactivity of the bound [³H]-E2 in the pellet using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2.[4]

-

1.2.2. MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the proliferative response of the estrogen-sensitive human breast cancer cell line, MCF-7, to estrogenic compounds.

-

Materials:

-

MCF-7 cells.

-

Hormone-free culture medium.

-

17β-estradiol (positive control).

-

Test compounds (parabens).

-

Cell viability assay reagent (e.g., MTT, PrestoBlue).

-

-

Procedure:

-

Plate MCF-7 cells in a 96-well plate and allow them to attach.

-

Replace the medium with hormone-free medium and incubate for 24-48 hours to synchronize the cells.

-

Treat the cells with varying concentrations of 17β-estradiol or the test paraben for a defined period (e.g., 6 days).

-

Assess cell proliferation using a cell viability assay.

-

Calculate the EC50 value, the concentration of the test compound that induces a half-maximal proliferative response.[4][5]

-

1.2.3. In Vivo Uterotrophic Assay (OECD TG 440)

This in vivo assay evaluates the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.[6][7]

-

Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar) or ovariectomized adult female rats or mice.

-

Procedure:

-

Administer the test compound (paraben) daily for three consecutive days via oral gavage or subcutaneous injection.

-

A positive control group receives a known estrogen (e.g., 17α-ethinylestradiol).

-

A vehicle control group receives the vehicle only.

-

On the fourth day, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

-

Record the wet and blotted uterine weight.

-

A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.

-

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. [Competitive binding of some alkyl p-hydroxybenzoates to human estrogen receptor alpha and beta] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oestrogenic activity of parabens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dodecyl 4-Hydroxybenzoate from 4-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl 4-hydroxybenzoate, a member of the paraben family, is a significant compound with broad-spectrum antimicrobial properties, making it a valuable preservative in the food, cosmetic, and pharmaceutical industries. Its synthesis from 4-hydroxybenzoic acid is a cornerstone reaction for its production. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the direct esterification of 4-hydroxybenzoic acid with dodecanol. It includes a detailed experimental protocol, a summary of quantitative data from various synthetic approaches, and a visual representation of the synthesis workflow. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

4-hydroxybenzoic acid and its esters, commonly known as parabens, are widely used as preservatives due to their efficacy against a broad range of microorganisms.[1][2] this compound, in particular, exhibits strong antibacterial activity, which increases with the length of the alkyl chain, while its toxicity decreases.[3][4] The primary route for its synthesis is the esterification of 4-hydroxybenzoic acid with dodecanol. This guide details the chemical process, reaction conditions, and purification methods to obtain high-purity this compound.

Synthesis Overview: Esterification of 4-Hydroxybenzoic Acid

The core of the synthesis is a Fischer esterification reaction, where a carboxylic acid (4-hydroxybenzoic acid) reacts with an alcohol (dodecanol) in the presence of an acid catalyst to form an ester (this compound) and water.[5] The reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the product.

Quantitative Data Summary

The following tables summarize the quantitative data from different reported synthesis methods.

Table 1: Reactants and Catalysts

| Reactant/Catalyst | Molar Ratio/Amount | Reference |

| 4-Hydroxybenzoic acid | 1 equivalent | [3] |

| Dodecanol | 1-1.2 equivalents | [3] |

| Phosphotungstic acid | 0.32g (for 13.8g of 4-hydroxybenzoic acid) | [3] |

| Sulfamic acid | 0.5g (for 0.01mol of 4-hydroxybenzoic acid) | [3] |

Table 2: Reaction Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| Phosphotungstic acid | None (in molecular sieve membrane reactor) | 70 | 4 | 96.7 | ≥99.5 | Not specified | [3] |

| Sulfamic acid | Toluene | 102 (reflux) | 6 | 92 | Not specified | 36-38 | [3] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on two different catalytic systems.

Method 1: Phosphotungstic Acid Catalysis in a Molecular Sieve Membrane Reactor

This method utilizes a solid acid catalyst and a membrane reactor to facilitate the removal of water, driving the reaction towards the product.

Materials:

-

4-Hydroxybenzoic acid (13.8 g)

-

Dodecanol (18.6 g)

-

Phosphotungstic acid (0.32 g)

-

Molecular sieve membrane reactor

-

Methanol (for recrystallization)

Procedure:

-

To a molecular sieve membrane reactor, add 13.8 g of 4-hydroxybenzoic acid, 18.6 g of dodecanol, and 0.32 g of phosphotungstic acid.

-

Heat the reaction mixture to 70°C and maintain for 4 hours. The membrane surface area to reaction liquid volume ratio should be 0.45 cm²/cm³.

-

After the reaction is complete, filter the hot reaction mixture to remove the catalyst.

-